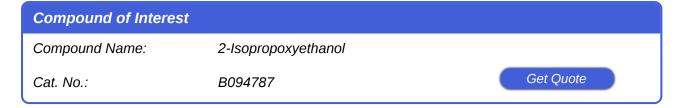


Spectroscopic Analysis of 2-Isopropoxyethanol: A Technical Guide

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An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-isopropoxyethanol**, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-isopropoxyethanol** (CAS No. 109-59-1), a versatile solvent and chemical intermediate. The following sections detail the experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and mass spectra, along with a thorough analysis and presentation of the resulting data.

Spectroscopic Data Summary

The empirical formula for **2-Isopropoxyethanol** is $C_5H_{12}O_2$ with a molecular weight of 104.15 g/mol . The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-isopropoxyethanol** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	1.15	Doublet	6H	(CH₃)₂CH-
b	3.48	Triplet	2H	-OCH2CH2OH
С	3.60	Septet	1H	(CH₃)₂CH-
d	3.68	Triplet	2H	-OCH2CH2OH
е	2.50 (broad)	Singlet	1H	-OH

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the **2-isopropoxyethanol** molecule.

Signal	Chemical Shift (ppm)	Assignment
1	22.2	(CH ₃) ₂ CH-
2	61.8	-OCH ₂ CH ₂ OH
3	70.0	-OCH ₂ CH ₂ OH
4	71.8	(CH ₃) ₂ CH-

Infrared (IR) Spectroscopy

The IR spectrum of **2-isopropoxyethanol** reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)	Intensity	Assignment
3400 (broad)	Strong	O-H stretch (alcohol)
2970, 2930, 2870	Strong	C-H stretch (alkane)
1110	Strong	C-O stretch (ether and alcohol)



Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-isopropoxyethanol** shows the molecular ion peak and several fragment ions, which are indicative of the molecule's structure.

m/z	Relative Intensity (%)	Proposed Fragment
104	< 1	[M] ⁺ (Molecular Ion)
89	25	[M - CH ₃] ⁺
73	15	[(CH ₃) ₂ CHOCH ₂] ⁺
59	10	[(CH ₃) ₂ COH] ⁺
45	100	[CH2CH2OH]+ (Base Peak)
43	60	[(CH3)2CH]+

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-isopropoxyethanol**.

NMR Spectroscopy Protocol

Sample Preparation: A solution of **2-isopropoxyethanol** is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

• Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s



Spectral Width: 16 ppm

• Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

• Number of Scans: 128

Relaxation Delay: 2.0 s

• Spectral Width: 240 ppm

• Temperature: 298 K

Infrared (IR) Spectroscopy Protocol

Sample Preparation: A drop of neat **2-isopropoxyethanol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3]

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

Acquisition Parameters:

• Spectral Range: 4000 - 400 cm⁻¹

• Resolution: 4 cm⁻¹

Number of Scans: 16

 Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry Protocol

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. A dilute solution of **2-isopropoxyethanol** in a volatile



organic solvent (e.g., dichloromethane) is injected into the GC.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used for the analysis.[4][5]

Gas Chromatography (GC) Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

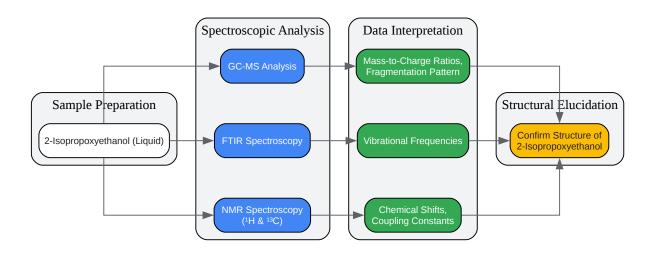
Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI)[5][6]
- Electron Energy: 70 eV[5]
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 35 300

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **2-isopropoxyethanol**.





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Caption: Workflow for the spectroscopic analysis of **2-isopropoxyethanol**.

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